5-Fluoro Substitution Converts MAO-B Substrate Activity to Attenuated Turnover vs. Non-Fluorinated MPTP
In a direct in vitro head-to-head study, the 5-fluoro-4-phenyl-1,2,3,6-tetrahydropyridine analogue (compound 5, structurally analogous to the target compound after Boc-deprotection and N-methylation) exhibited measurable but attenuated MAO-B substrate properties, with a Vmax of 6 min⁻¹ and Km of 0.086 mM (Vmax/Km = 70) using baboon liver mitochondrial MAO-B. In contrast, the 3,3-difluoro analogue (compound 4) and the N-trifluoroethyl analogue (compound 6) failed to yield any measurable oxidation product formation under identical conditions [1]. For reference, the non-fluorinated parent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is an excellent MAO-B substrate with reported Km,app values of 0.194–0.316 mM across independent studies and robust turnover rates [2]. The 5-fluoro substitution therefore preserves active-site recognition but imposes a ~37% decrease in affinity relative to MPTP (Km 0.086 vs. 0.316 mM in comparable systems), consistent with the electron-withdrawing fluorine increasing the oxidation potential of the C4=C5 bond and retarding the rate-determining SET step [3].
| Evidence Dimension | MAO-B catalytic efficiency (Vmax/Km) and substrate processing outcome |
|---|---|
| Target Compound Data | 5-Fluoro-MPTP analogue: Vmax = 6 min⁻¹, Km = 0.086 mM, Vmax/Km = 70; time-dependent formation of dihydropyridinium chromophore (λmax 350 nm) and subsequent pyridinium species (λmax 302 nm) observed |
| Comparator Or Baseline | Non-fluorinated MPTP: Km,app = 0.194–0.316 mM (human liver MAO-B, multiple studies); excellent substrate activity with rapid pyridinium formation. 3,3-Difluoro-MPTP (compound 4): no measurable oxidation product. N-Trifluoroethyl-MPTP (compound 6): no measurable oxidation product |
| Quantified Difference | 5-Fluoro-MPTP retains substrate activity (Vmax/Km = 70) while compounds 4 and 6 show complete abrogation; Km for 5-fluoro-MPTP is ~2.3–3.7× lower (tighter binding) than MPTP depending on the comparator study, yet turnover is attenuated relative to MPTP's reported excellence as a substrate |
| Conditions | Isolated baboon liver mitochondrial MAO-B, 0.1 mM enzyme, kinetic analysis at four substrate concentrations bracketing Km; UV–vis monitoring of dihydropyridinium (350 nm) and pyridinium (302 nm) formation; parallel screening with human placental mitochondrial MAO-A showed no substrate properties for any fluorinated analogue |
Why This Matters
For medicinal chemistry programs targeting CNS indications where MAO-B-mediated bioactivation of the tetrahydropyridine scaffold is a known toxicity pathway (e.g., Parkinsonian neurodegeneration models), the 5-fluoro substitution offers a quantifiable attenuation of this liability while maintaining target binding, enabling progression of THP-containing candidates that would otherwise be deprioritized due to metabolic toxification risk.
- [1] Beeler, A. B.; Gadepalli, R. S. V. S.; Steyn, S.; Castagnoli, N. Jr.; Rimoldi, J. M. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorg. Med. Chem. 2003, 11, 5229–5234. Quantitative data: Vmax = 6 min⁻¹, Km = 0.086 mM for 5-fluoro-MPTP; compounds 4 and 6 showed no measurable product formation. View Source
- [2] Studies on the mechanism of MPTP oxidation by human liver monoamine oxidase B. Km,app = 316 μM for MPTP. Also: Bibgraph summary citing Km = 0.194 mM, Vmax = 0.335 μM/min for MPTP with MAO-B. Multiple-source composite. View Source
- [3] Rimoldi, J. M. et al. (via Beeler 2003). Correlation of amine ionization potentials with substrate activity: the electron-withdrawing β-fluoro substituent raises the oxidation potential, impeding the initial SET step required for MAO-B catalysis. View Source
